7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol
Description
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol (S4) is a silyl-protected alcohol with the molecular formula C₁₃H₃₀O₂Si and a molecular weight of 258.46 g/mol. It is synthesized via the reaction of 1,7-heptanediol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM), yielding a pale-yellow oil with a moderate efficiency (43.8%) . The compound serves as a versatile intermediate in organic synthesis, particularly for oxidation to carboxylic acids (e.g., 7-((tert-butyldimethylsilyl)oxy)heptanoic acid, S10, 45.2% yield) using TEMPO/BAIB systems . Key spectral data include ¹H-NMR signals at δ 3.60 (t, 2H, OCH₂) and 0.89 (s, 9H, tert-butyl), confirming the silyl ether and hydroxyl functionalities .
Properties
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h14H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCIGDFZIRSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Silylation of 1,7-Heptanediol
The most widely reported method involves the selective mono-silylation of 1,7-heptanediol using tert-butyldimethylsilyl chloride (TBDMSCl). Key steps include:
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Reagents : 1,7-Heptanediol, TBDMSCl, triethylamine (TEA), dichloromethane (DCM).
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Procedure :
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Dissolve 1,7-heptanediol (6.61 g, 50 mmol) in anhydrous DCM (100 mL).
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Add TEA (7.59 g, 75 mmol) under nitrogen, followed by dropwise addition of TBDMSCl (8.29 g, 55 mmol).
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Stir overnight at room temperature.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (5:1 to 10:1 hexane/ethyl acetate).
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Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where TEA deprotonates the primary hydroxyl group of 1,7-heptanediol, enabling TBDMSCl to form the silyl ether. Steric hindrance from the tert-butyl group ensures selectivity for the primary alcohol over the secondary one.
Alternative Solvent Systems
Variations in solvent choice impact reaction efficiency:
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THF-Based Method :
Comparative Data :
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 12–16 | 53 |
| THF | NaH | 4–6 | 45–48 |
Optimization Strategies
Regioselectivity Control
To enhance mono-silylation selectivity:
Catalytic Approaches
Recent advancements employ catalytic systems:
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Tetrabutylammonium Bromide (TBAB) :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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1H NMR (400 MHz, CDCl3) :
δ 3.65 (t, J = 6.5 Hz, 2H, -CH2OH), 3.52 (t, J = 6.8 Hz, 2H, -OSi), 1.54–1.64 (m, 4H), 1.34–1.40 (m, 4H), 0.89 (s, 9H, tert-butyl), 0.05 (s, 6H, Si-CH3). -
13C NMR :
δ 63.1 (-CH2OH), 62.8 (-OSi), 32.5–25.8 (methylene carbons), 25.9 (tert-butyl), 18.3 (Si-C), −5.3 (Si-CH3).
Applications in Organic Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound back to the parent alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to remove the silyl ether group.
Major Products Formed
Scientific Research Applications
Applications in Organic Synthesis
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Protecting Group for Alcohols:
- 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol acts as a protecting group for alcohol functional groups during multi-step syntheses. The TBDMS group can be removed under mild acidic conditions, allowing for selective deprotection when needed.
- Synthesis of Complex Molecules:
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Intermediary in Pharmaceutical Chemistry:
- While specific biological activities of this compound are not extensively documented, siloxy compounds generally exhibit low toxicity and are often used as intermediates in drug synthesis. They may influence biological systems indirectly through their role in drug modification.
Case Study 1: Synthesis of Isoxazolyl Steroids
In a study focused on synthesizing new isoxazolyl steroids, this compound was utilized as a protective reagent to enhance the yield of steroid derivatives while preventing unwanted reactions during multi-step synthesis .
Case Study 2: Vitamin D Analog Development
Another application involved using this compound in the development of vitamin D analogs. The TBDMS group facilitated selective reactions that led to high yields of desired products while minimizing side reactions .
Mechanism of Action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol involves the formation of a stable silyl ether bond with the hydroxyl group of alcohols. This bond is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions or by fluoride ions. The stability of the silyl ether bond allows for selective protection and deprotection of alcohols during multi-step synthesis .
Comparison with Similar Compounds
Key Findings
Structural Complexity and Reactivity :
- S4's linear chain allows straightforward oxidation to carboxylic acids (e.g., S10) , while branched analogs like 7b and 28 exhibit steric hindrance, influencing reaction pathways .
- The phenyl group in 4d and alkyne in 9 introduce electronic effects, enabling applications in stereoselective synthesis and click chemistry, respectively .
Synthetic Efficiency: Hydrogenation (e.g., 7b) and ozonolysis (e.g., 4d) achieve high yields (89–100%) compared to S4’s moderate 43.8% . Stereoselective methods (e.g., 28) demonstrate >95:5 diastereomeric ratios, critical for pharmaceutical intermediates .
Spectral Signatures :
- TBS-O- groups consistently show δ 0.89–0.91 (tert-butyl) and δ 3.60–3.64 (OCH₂) in ¹H-NMR .
- Alkyne protons in 9 (δ 2.35) and phenyl protons in 4d (δ 7.20–7.30) provide distinct identifiers for structural elucidation .
Biological Activity
Chemical Structure and Properties
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol features a heptane backbone substituted with a tert-butyldimethylsilyl (TBDMS) ether group. The presence of the silyl group can enhance the compound's stability and solubility in organic solvents, which is beneficial for various biological assays.
Biological Activity Overview
The biological activity of siloxy compounds, including this compound, is often characterized by their interactions with biological membranes, enzymes, and cellular receptors. Although direct studies on this specific compound are scarce, insights can be drawn from related compounds.
Table 1: Biological Activities of Related Siloxy Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| TBDMS-protected alcohols | Antimicrobial activity | |
| Siloxanes | Modulation of membrane permeability | |
| Silanol derivatives | Inhibition of enzyme activity |
Case Study 1: Antimicrobial Properties
In a study evaluating various siloxane compounds for antimicrobial properties, it was found that certain TBDMS-protected alcohols exhibited significant inhibition against a range of bacterial strains. Although this compound was not explicitly tested, the structural similarities suggest potential antimicrobial activity due to the presence of the silyl group which enhances membrane disruption capabilities .
Case Study 2: Enzyme Inhibition
Research on silanol derivatives has shown that they can effectively inhibit specific enzyme activities. For instance, compounds with similar silyl functionalities were reported to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism . This suggests that this compound may also interact with metabolic enzymes, potentially influencing pharmacokinetics.
Synthesis and Characterization
The synthesis of this compound typically involves protecting the hydroxyl group with a TBDMS moiety to enhance stability during reactions. The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Yield | ~80% |
| Reaction Time | 2 hours |
| Solvent | Dichloromethane |
Q & A
Q. What are the optimal conditions for synthesizing 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol?
The synthesis typically involves protecting the hydroxyl group of heptan-1-ol with a tert-butyldimethylsilyl (TBDMS) group. A standard method includes:
- Reacting heptan-1-ol with TBDMS chloride (TBDMSCl) in an anhydrous solvent (e.g., dichloromethane or DMF).
- Using a base such as imidazole (1.2–2.0 equiv) to neutralize HCl generated during silylation.
- Reaction monitoring via TLC or GC-MS to confirm completion (typically 6–12 hours at room temperature).
This approach is analogous to the esterification of 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol with propiolic acid, where silyl protection precedes further functionalization .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- ¹H NMR : Key signals include the TBDMS group’s tert-butyl protons (δ ~1.0 ppm, singlet) and methyl-Si protons (δ ~0.1 ppm, singlet). The heptanol backbone shows resonances at δ 1.2–1.6 ppm (methylene groups) and δ 3.6–3.8 ppm (CH₂-O-Si).
- ¹³C NMR : The Si-C(CH₃)₃ carbon appears at δ ~25 ppm, and the O-CH₂ carbon resonates at δ ~60–65 ppm.
- Mass Spectrometry (MS) : The molecular ion peak at m/z 260.45 (C₁₃H₂₈O₃Si) confirms the molecular weight .
Q. How does the TBDMS group influence the reactivity of the heptan-1-ol backbone?
The TBDMS group acts as a protecting agent, stabilizing the alcohol against oxidation and nucleophilic attack. This allows selective functionalization of other positions in multi-step syntheses. For example, the protected alcohol can undergo esterification or coupling reactions without competing side reactions at the hydroxyl site, as demonstrated in the formation of 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-yl propynoate .
Advanced Research Questions
Q. How can researchers design a multi-step synthesis route using this compound as an intermediate?
A plausible route involves:
Protection : Introduce TBDMS to heptan-1-ol.
Functionalization : Perform cross-coupling (e.g., Sonogashira or Suzuki) at the terminal position of the heptanol chain.
Deprotection : Remove TBDMS under mild acidic conditions (e.g., HF-pyridine or TBAF in THF) to regenerate the hydroxyl group.
This strategy mirrors the esterification of silyl-protected diynols with propiolic acid, where orthogonal protection enables sequential reactions .
Q. How should contradictory data in reaction yields be analyzed when varying silyl-protecting groups?
- Systematic Comparison : Test alternative silyl agents (e.g., TMS, TIPS) under identical conditions.
- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.
- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., overprotection or desilylation).
For instance, inconsistent yields in TBDMS-based reactions may arise from moisture sensitivity or incomplete protection, necessitating rigorous anhydrous conditions .
Q. What strategies ensure the stability of this compound under varying experimental conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C for TBDMS ethers).
- pH Sensitivity : Avoid prolonged exposure to strong acids/bases; TBDMS cleavage occurs at pH < 2 (e.g., HCl/MeOH) or pH > 10 (e.g., aqueous NaOH).
- Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
